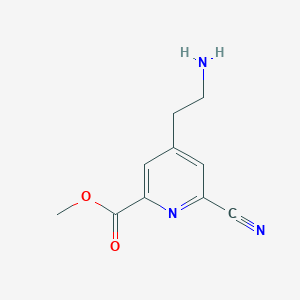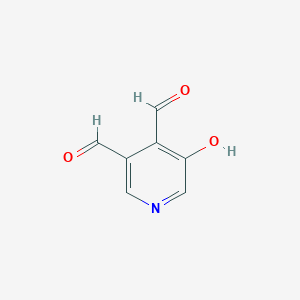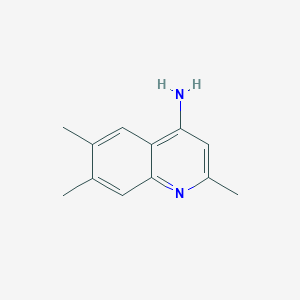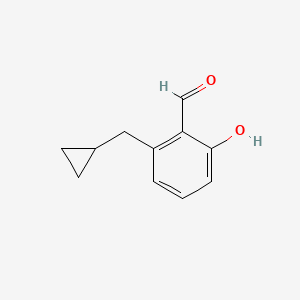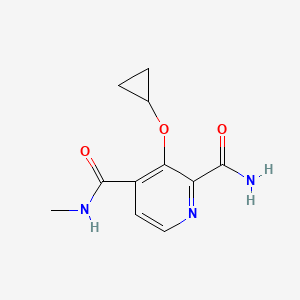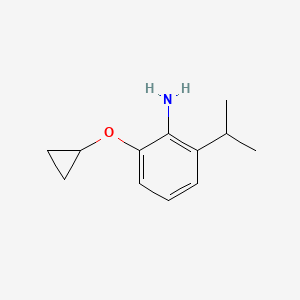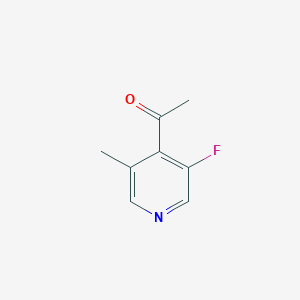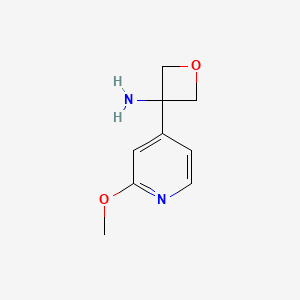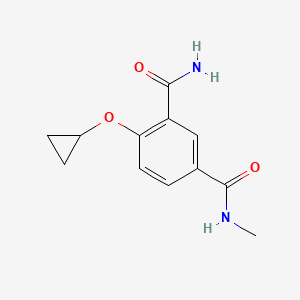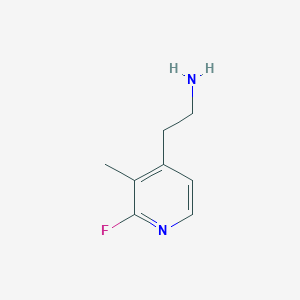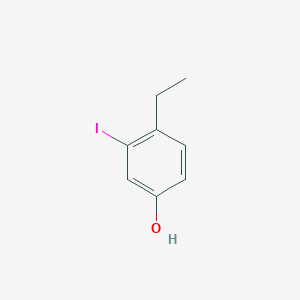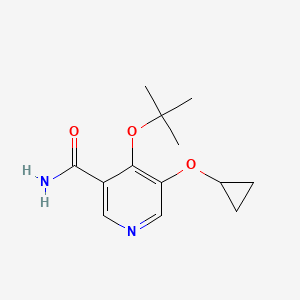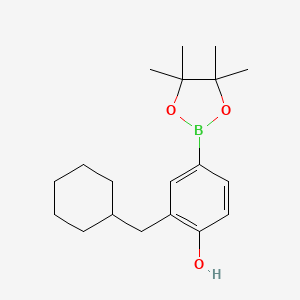
2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features a phenol group substituted with a cyclohexylmethyl group and a dioxaborolane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the following steps:
Formation of the Phenol Intermediate: The phenol intermediate can be synthesized through various methods, including the hydroxylation of aromatic compounds.
Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the phenol intermediate with cyclohexylmethyl halides under basic conditions.
Formation of the Dioxaborolane Group: The final step involves the reaction of the substituted phenol with a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl-substituted phenols.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexylmethyl-substituted phenols.
Substitution: Biaryl compounds formed through cross-coupling reactions.
科学的研究の応用
2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Catalysis: Used in catalytic processes, particularly in cross-coupling reactions.
作用機序
The mechanism of action of 2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions. The phenol group can act as a nucleophile, while the dioxaborolane group can undergo transmetalation in cross-coupling reactions. The cyclohexylmethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
Phenol Derivatives: Compounds like 4-hydroxyphenylboronic acid and 4-cyclohexylphenol.
Boronic Acid Derivatives: Compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and phenylboronic acid.
Uniqueness
2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the cyclohexylmethyl group adds steric bulk, which can influence the compound’s behavior in chemical reactions, making it distinct from other phenol and boronic acid derivatives.
特性
分子式 |
C19H29BO3 |
|---|---|
分子量 |
316.2 g/mol |
IUPAC名 |
2-(cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C19H29BO3/c1-18(2)19(3,4)23-20(22-18)16-10-11-17(21)15(13-16)12-14-8-6-5-7-9-14/h10-11,13-14,21H,5-9,12H2,1-4H3 |
InChIキー |
VQJXHZDDZVLPOJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)CC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



